molecular formula C16H12FNO4S B12897629 4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide CAS No. 162012-33-1

4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide

Cat. No.: B12897629
CAS No.: 162012-33-1
M. Wt: 333.3 g/mol
InChI Key: FUUWECMEVRVWJE-UHFFFAOYSA-N
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Description

4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, dihydrofuran, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of piperidine to form 4-(4-fluorophenyl)-2-butenedioic acid. This intermediate is then cyclized to form 4-(4-fluorophenyl)-5-oxo-2,5-dihydrofuran-3-carboxylic acid. The final step involves the reaction of this intermediate with benzenesulfonamide under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, and the use of catalysts to accelerate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonamide
  • 4-(4-Fluorophenyl)-2,5-dihydrofuran-3-yl)benzenesulfonamide
  • 4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonic acid

Uniqueness

What sets 4-(4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

162012-33-1

Molecular Formula

C16H12FNO4S

Molecular Weight

333.3 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)-5-oxo-2H-furan-3-yl]benzenesulfonamide

InChI

InChI=1S/C16H12FNO4S/c17-12-5-1-11(2-6-12)15-14(9-22-16(15)19)10-3-7-13(8-4-10)23(18,20)21/h1-8H,9H2,(H2,18,20,21)

InChI Key

FUUWECMEVRVWJE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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